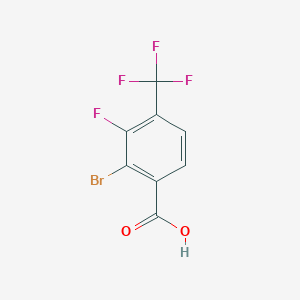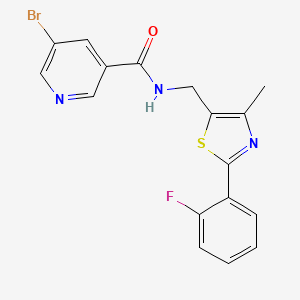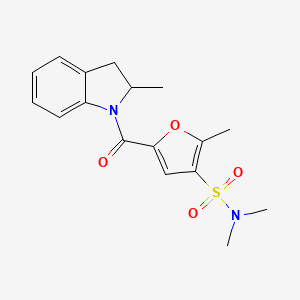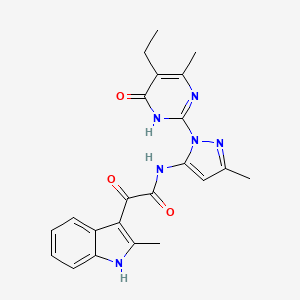
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide” is a compound that has been mentioned in the context of various studies. For instance, it has been associated with potent inhibition of ADP-induced platelet aggregation . Additionally, it has been linked to excellent FLT3 and CDK inhibition and antiproliferative activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition . Another study mentioned the use of Suzuki coupling reactions in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is complex. It is part of a series of 1-H-pyrazole-3-carboxamide derivatives . The structure incorporates a pyrimidine-fused heterocycle at position 4 of the pyrazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are intricate. The process involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . Other reactions include Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 251.29 g/mol . It has a clogP value of 2.3 , indicating its lipophilicity. It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .科学的研究の応用
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has explored the antileishmanial potential of pyrazole derivatives. In particular, N-(6-pyrazol-1-ylpyrimidin-4-yl)cyclohex-3-ene-1-carboxamide and related compounds have shown promising activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. The same pyrazole derivatives have also been evaluated for their antimalarial effects. Compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei, with suppression rates of 70.2% and 90.4%, respectively. These findings suggest their potential as safe and effective antimalarial agents .
Insecticidal Activity
Pyrazole derivatives have attracted attention as insecticides. Researchers have designed novel diphenyl-1H-pyrazole compounds with cyano substituents, targeting the ryanodine receptor (RyR). While the specific compound mentioned may not be identical, the broader class of pyrazoles offers promise in pest control .
Molecular Docking Studies
Molecular docking studies have provided insights into the mechanism of action for these compounds. For instance, compound 13’s better antileishmanial activity was justified through interactions with Lm-PTR1, a protein target. Such studies enhance our understanding of their pharmacological effects .
Regioselective Synthesis
The synthesis of N-(6-pyrazol-1-ylpyrimidin-4-yl)cyclohex-3-ene-1-carboxamide involves a three-step procedure, including a highly regioselective nucleophilic aromatic substitution. Understanding the synthetic pathways contributes to optimizing production and scalability .
Potential Drug Development
Given the limitations of existing antileishmanial and antimalarial drugs, exploring novel compounds like this pyrazole derivative is crucial. Further research may lead to the development of safer and more effective therapeutic agents for these neglected tropical diseases .
作用機序
将来の方向性
Future directions for the study of this compound could include further optimization to improve metabolic stability, as well as molecular modeling to understand the structural basis of the observed structure-activity relationship . The synthesis of such hybrid compounds and their use as ligands for the subsequent synthesis of transition metal coordination compounds is also promising .
特性
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(11-5-2-1-3-6-11)18-12-9-13(16-10-15-12)19-8-4-7-17-19/h1-2,4,7-11H,3,5-6H2,(H,15,16,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMJVMLGKHKRJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2372477.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2372478.png)

![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2372482.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate](/img/structure/B2372483.png)

![N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide](/img/structure/B2372485.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2372487.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenoxyacetate](/img/structure/B2372493.png)
![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372495.png)
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2372496.png)
![5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2372497.png)